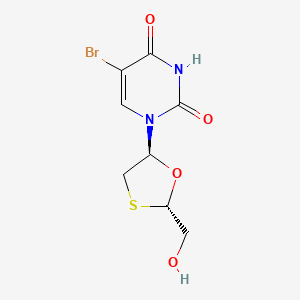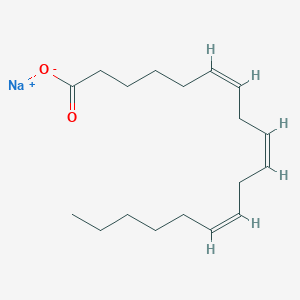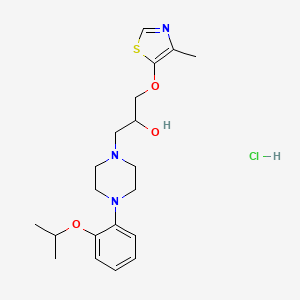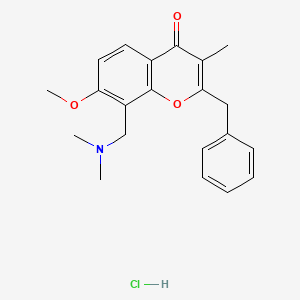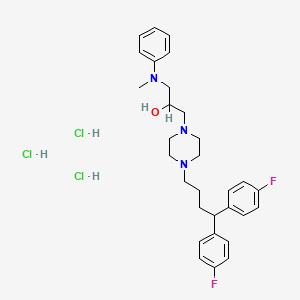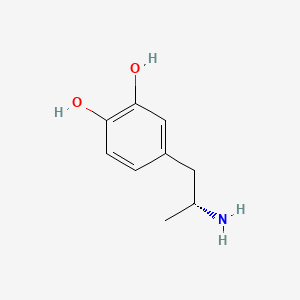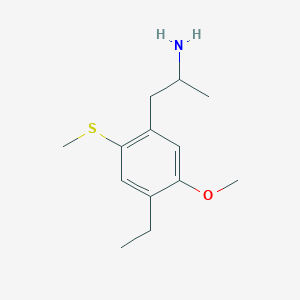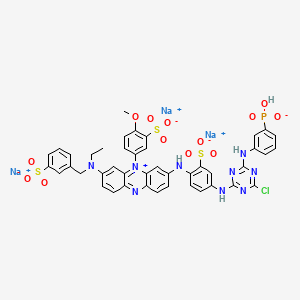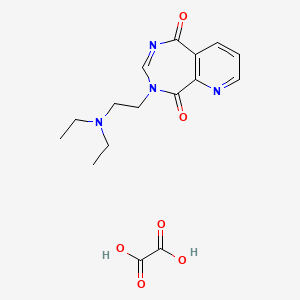
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate: is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes a pyrido-diazepine core with a diethylaminoethyl side chain. The oxalate form indicates that it is combined with oxalic acid, which can influence its solubility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate typically involves multiple steps:
Formation of the Pyrido-Diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, which react to form the diazepine ring.
Introduction of the Diethylaminoethyl Side Chain: This step involves the alkylation of the diazepine core with diethylaminoethyl chloride or a similar reagent. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt. This step is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl side chain. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the diazepine ring, often using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl side chain. Common reagents include alkyl halides and nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced diazepine derivatives.
Substitution: Formation of substituted diazepine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylaminoethyl side chain may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Lacks the diethylaminoethyl side chain.
8-(2-(Methylamino)ethyl)-5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione: Contains a methylaminoethyl side chain instead of diethylaminoethyl.
5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(dimethylamino)ethyl)-: Contains a dimethylaminoethyl side chain.
Uniqueness
The presence of the diethylaminoethyl side chain in 5H-Pyrido(2,3-e)(1,3)diazepine-5,9(8H)-dione, 8-(2-(diethylamino)ethyl)-, oxalate imparts unique properties, such as enhanced solubility and specific biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
CAS-Nummer |
88350-77-0 |
|---|---|
Molekularformel |
C16H20N4O6 |
Molekulargewicht |
364.35 g/mol |
IUPAC-Name |
8-[2-(diethylamino)ethyl]pyrido[2,3-e][1,3]diazepine-5,9-dione;oxalic acid |
InChI |
InChI=1S/C14H18N4O2.C2H2O4/c1-3-17(4-2)8-9-18-10-16-13(19)11-6-5-7-15-12(11)14(18)20;3-1(4)2(5)6/h5-7,10H,3-4,8-9H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
GJSHYLOYBPXGFY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN1C=NC(=O)C2=C(C1=O)N=CC=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)


